molecular formula C9H10N4O B5314234 (E)-2-CYANO-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE

(E)-2-CYANO-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE

Cat. No.: B5314234
M. Wt: 190.20 g/mol
InChI Key: XWTIPCJDHALIPM-XVNBXDOJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-CYANO-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE is a heterocyclic compound containing a pyrazole ring Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-CYANO-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE typically involves the reaction of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds through a Knoevenagel condensation, followed by cyclization to form the desired product. The reaction conditions usually involve refluxing the reactants in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally friendly solvents, can be employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

(E)-2-CYANO-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(E)-2-CYANO-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (E)-2-CYANO-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-2-CYANO-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE is unique due to its specific structural features, such as the presence of a cyano group and a pyrazole ring. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

(E)-2-cyano-3-(1,5-dimethylpyrazol-4-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c1-6-8(5-12-13(6)2)3-7(4-10)9(11)14/h3,5H,1-2H3,(H2,11,14)/b7-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWTIPCJDHALIPM-XVNBXDOJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C=C(C#N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=NN1C)/C=C(\C#N)/C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.